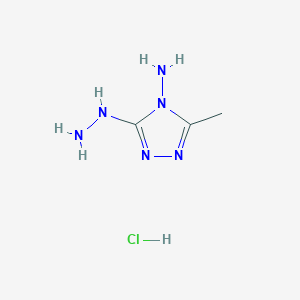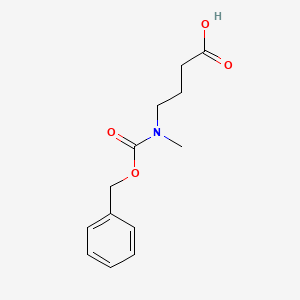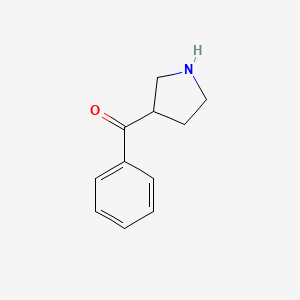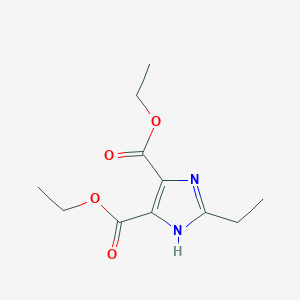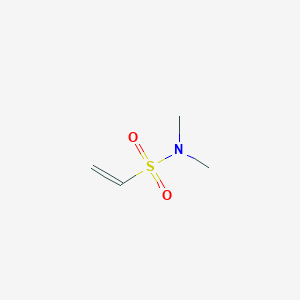![molecular formula C14H15N3 B1319970 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-85-5](/img/structure/B1319970.png)
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine
Overview
Description
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a heterocyclic compound that features a quinoline and pyridine moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mode of Action
It can be inferred from similar compounds that it may inhibit pfdhodh . Inhibitors like DSM265 bind to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is structurally divergent from the mammalian orthologue .
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting PfDHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . Inhibition of this pathway can disrupt the synthesis of pyrimidine nucleotides, essential components of DNA and RNA, thereby inhibiting the growth and proliferation of the parasite .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of PfDHODH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This can potentially lead to the clearance of the parasite from the host, thereby treating malaria .
Biochemical Analysis
Biochemical Properties
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroquinoline derivatives with pyridine-based reagents. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and pyridine derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar in structure but with a hydroxyl group, it exhibits different reactivity and biological activity.
3,4-Dihydroisoquinoline: Shares the dihydroquinoline core but differs in the substitution pattern, leading to distinct chemical and biological properties
Uniqueness
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGPWDYYRQUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241843 | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937603-85-5 | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)


![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)



